Leucoside

Catalog No.
S1789972
CAS No.
M.F
C26H28O15
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucoside

Product Name

Leucoside

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1

InChI Key

RXAXTTGJEMODPY-CJNLAGEVSA-N

SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Leucoside is a glycoside compound primarily found in various plants, particularly in the leaves and flowers of certain species. It is characterized by its structure, which consists of a sugar moiety linked to a non-sugar aglycone part. The most common form of leucoside is derived from the flavonoid quercetin, where the sugar component is typically glucose. This compound plays a significant role in plant physiology and can influence various biological processes.

  • Since leucoside is likely a kaempferol glycoside, its mechanism of action might be related to the properties of kaempferol.
  • Kaempferol exhibits antioxidant and anti-inflammatory effects, potentially through scavenging free radicals and modulating cellular signaling pathways [].
  • However, specific research on the mechanism of leucoside is lacking.
  • Currently, there is no data available on the safety or hazards associated with leucoside.
  • Further research is required to determine its potential toxicity, flammability, and reactivity.

Limitations and Future Research

  • Scientific research on leucoside is scarce. More studies are needed to fully understand its structure, properties, potential health effects, and safety profile.
  • Investigating its isolation process, chemical reactions, and biological activity would be crucial for exploring its potential applications.
Typical of glycosides. These reactions include:

  • Hydrolysis: Leucoside can be hydrolyzed in the presence of acids or enzymes, resulting in the release of the aglycone (e.g., quercetin) and the sugar component (e.g., glucose). This reaction is crucial for understanding its bioavailability and metabolic pathways.
  • Oxidation: The aglycone portion can be oxidized, leading to the formation of various phenolic compounds, which may exhibit different biological activities.
  • Reduction: Under certain conditions, leucoside can be reduced to form other derivatives, impacting its solubility and reactivity.

These reactions are essential for studying how leucoside interacts with other compounds and its potential effects in biological systems.

Leucoside has been researched for its various biological activities, which include:

  • Antioxidant Properties: Leucoside exhibits strong antioxidant activity due to its flavonoid aglycone, which can scavenge free radicals and protect cells from oxidative stress.
  • Anti-inflammatory Effects: Studies have shown that leucoside can inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Some research indicates that leucoside possesses antimicrobial properties against certain bacteria and fungi, suggesting potential uses in natural preservatives or treatments.
  • Cytoprotective Effects: Leucoside has been observed to protect cells from apoptosis induced by various stressors, highlighting its potential role in cell survival mechanisms.

Leucoside can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting leucoside from plant sources where it naturally occurs. This process typically includes solvent extraction followed by purification techniques such as chromatography.
  • Chemical Synthesis: Leucoside can also be synthesized chemically through glycosylation reactions. In this method, a sugar moiety is attached to an aglycone using specific reagents under controlled conditions.
  • Enzymatic Synthesis: Enzymatic methods utilize glycosyltransferases to catalyze the transfer of sugar units to the aglycone, providing a more selective and environmentally friendly approach to synthesis.

These synthesis methods are vital for producing leucoside in sufficient quantities for research and application purposes.

Leucoside has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, leucoside is being explored as a potential therapeutic agent for conditions like cancer, diabetes, and cardiovascular diseases.
  • Cosmetics: Its antioxidant properties make leucoside a valuable ingredient in cosmetic formulations aimed at protecting skin from oxidative damage and aging.
  • Food Industry: Leucoside's antimicrobial properties allow it to be used as a natural preservative in food products.
  • Nutraceuticals: As a dietary supplement, leucoside is marketed for its health benefits, particularly those related to antioxidant and anti-inflammatory effects.

Research on leucoside's interactions with other compounds has revealed important insights:

  • Synergistic Effects: Studies have indicated that leucoside may enhance the effects of other antioxidants when used in combination, suggesting potential benefits in formulations aimed at improving health outcomes.
  • Metabolic Pathways: Investigations into how leucoside is metabolized reveal interactions with various enzymes that could affect its efficacy and safety profile.
  • Drug Interactions: Preliminary studies suggest that leucoside may influence the pharmacokinetics of certain drugs, warranting further investigation into potential interactions when used concurrently with medications.

These interaction studies are crucial for understanding the full scope of leucoside's effects in biological systems and its safety in various applications.

Several compounds share structural or functional similarities with leucoside. Here are some notable examples:

CompoundStructure TypeKey Features
QuercetinFlavonoidAglycone of leucoside; strong antioxidant properties.
RutinGlycosideContains quercetin; known for anti-inflammatory effects.
KaempferolFlavonoidSimilar structure; exhibits antioxidant and anticancer activities.
MyricetinFlavonoidRelated structure; shows potential anti-inflammatory effects.
IsoquercitrinGlycosideA derivative of quercetin; possesses similar biological activities.

Uniqueness of Leucoside

Leucoside stands out due to its specific glycosylation pattern with glucose linked to quercetin, which may enhance its solubility and bioavailability compared to other flavonoids. Its unique combination of antioxidant and anti-inflammatory properties makes it particularly interesting for both pharmaceutical and nutraceutical applications.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

580.14282018 g/mol

Monoisotopic Mass

580.14282018 g/mol

Heavy Atom Count

41

Dates

Modify: 2023-08-15

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